3-Bromobicyclo[1.1.1]pentane-1-carbonitrile
Description
Properties
IUPAC Name |
3-bromobicyclo[1.1.1]pentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-6-1-5(2-6,3-6)4-8/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJILZYCLVKHVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobicyclo[1.1.1]pentane-1-carbonitrile typically involves the bromination of bicyclo[1.1.1]pentane-1-carbonitrile. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carbonitrile with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromobicyclo[1.1.1]pentane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Products depend on the nucleophile used (e.g., amine derivatives, thiol derivatives).
Reduction: Amines.
Oxidation: Oxidized derivatives, depending on the specific reaction conditions.
Scientific Research Applications
3-Bromobicyclo[1.1.1]pentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Medicine: Research into its potential as a pharmaceutical intermediate or active compound.
Industry: Applications in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-Bromobicyclo[111]pentane-1-carbonitrile depends on its specific applicationThese interactions can lead to various biochemical and physiological effects, depending on the context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The bicyclo[1.1.1]pentane scaffold is versatile, and substitutions at the bridgehead position significantly alter reactivity and applications. Key derivatives include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-Bromobicyclo[1.1.1]pentane-1-carbonitrile | 156329-61-2 | C₆H₆BrN | 172.02 | Bromine, nitrile |
| Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate | 83249-14-3 | C₇H₉BrO₂ | 205.05 | Bromine, methyl ester |
| 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride | 2170371-90-9 | C₆H₈N₂·HCl | 164.60 (free base) | Amine, nitrile, HCl salt |
| 3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid | N/A | C₆H₇BrO₂ | 199.03 | Bromine, carboxylic acid |
| 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile | 2460750-39-2 | C₇H₆BrF₂N | 222.03 | Bromine, nitrile, fluorine |
Key Observations :
- Bromine : Present in all listed compounds, bromine enhances electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki couplings) .
- Nitrile vs. Ester/Carboxylic Acid : The nitrile group in this compound offers distinct reactivity in click chemistry or nitrile-to-amine transformations, whereas ester or carboxylic acid derivatives are more suited for hydrolysis or peptide coupling .
- Amine Hydrochloride: The hydrochloride salt of the amino derivative (CAS 2170371-90-9) exhibits enhanced aqueous solubility compared to the free base, making it advantageous for biological assays .
Physicochemical Properties
- Solubility: The nitrile and ester derivatives are generally lipophilic, while the hydrochloride salt of the amino derivative shows improved water solubility (>50 mg/mL in aqueous buffers) .
- Stability : Brominated compounds require storage at 2–8°C to prevent degradation, whereas the hydrochloride salt demonstrates higher thermal stability (stable up to 150°C) .
- Reactivity : The bromine atom in this compound is more reactive toward palladium-catalyzed cross-couplings than the methyl ester or carboxylic acid derivatives, which require harsher conditions .
Q & A
Q. Methodological
- ¹⁹F NMR : Probes electronic effects in fluorinated analogs (e.g., 3-Fluoro derivatives) through chemical shift anisotropy .
- Cyclic voltammetry : Measures redox potentials to assess electron-withdrawing/donating effects of substituents.
- Computational modeling : DFT calculations (e.g., NBO analysis) quantify hyperconjugative interactions between substituents and the bicyclic core .
How are bicyclo[1.1.1]pentane derivatives integrated into materials science?
Q. Application-Focused
- Polymer crosslinking : The strained core enhances thermal stability in epoxy resins.
- Liquid crystals : Derivatives with long alkyl chains exhibit smectic phases due to rigid-rod geometry .
- MOF linkers : The nitrile group coordinates metal ions (e.g., Zn²⁺) to form porous frameworks .
What challenges arise in scaling up bicyclo[1.1.1]pentane syntheses, and how are they addressed?
Q. Advanced
- Photochemical scalability : Microreactors with UV-LEDs improve light penetration and reduce side reactions .
- Purification : Simulated moving bed (SMB) chromatography enhances separation efficiency for polar derivatives.
- Stability : Brominated derivatives require storage under inert gas (Ar) to prevent decomposition .
How do substituent steric effects impact synthetic accessibility of bicyclo[1.1.1]pentane derivatives?
Advanced
Steric hindrance at bridgehead positions (C1 and C3) limits reaction trajectories. For example:
- Buchwald-Hartwig aminations : Bulky ligands (e.g., XPhos) are required to couple amines to brominated derivatives.
- Suzuki-Miyaura couplings : Electron-deficient aryl boronic acids (e.g., p-CF₃) show higher yields due to reduced steric clash .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
